Bicyclo[4.2.0]oct-6-ene-7-carboxamide
Description
Bicyclo[4.2.0]oct-6-ene-7-carboxamide is a strained olefin monomer widely utilized in alternating ring-opening metathesis polymerization (AROMP) to synthesize gradient copolymers. Its bicyclic structure and amide substituent enable unique reactivity with ruthenium-based catalysts, such as Grubbs third-generation catalysts, facilitating controlled copolymerization with cyclohexene . The compound’s reactivity is highly sensitive to substituent effects on the amide group, which modulate steric hindrance, electronic properties, and chelation with the catalyst . This article provides a detailed comparison of this compound derivatives, focusing on substituent-driven reactivity differences, copolymer properties, and applications.
Properties
CAS No. |
91239-97-3 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
bicyclo[4.2.0]oct-6-ene-7-carboxamide |
InChI |
InChI=1S/C9H13NO/c10-9(11)8-5-6-3-1-2-4-7(6)8/h6H,1-5H2,(H2,10,11) |
InChI Key |
IHQAYHNHEJHAJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC2C1)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
- Steric Hindrance : The bulky ethoxyethoxy group in 1b increases steric hindrance, reducing chelation with the ruthenium catalyst and slowing propagation .
- Electronic Effects : Electron-donating substituents on 1a enhance carbene stability, accelerating metathesis steps .
- Long-Range Kinetics : Despite a 3-fold faster ROM1 for 1a, the overall copolymerization rate difference (6-fold) arises from cumulative effects across ROM1, cyclohexene ROM, and ROM2 .
Comparison with Carboxylate Derivatives
Methyl bicyclo[4.2.0]oct-7-ene-7-carboxylate (M1), a carboxylate analog, undergoes AROMP to form alternating copolymers with cyclohexene. However, M1 isomerizes to this compound (M2 amides) during polymerization, yielding tetrasubstituted alkenes. These alkenes are sterically hindered compared to trisubstituted carboxamide derivatives, reducing accessibility for further reactions .
Carbohydrate-Substituted Derivatives
Carbohydrate-functionalized derivatives, such as 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl and 2,3,4-tri-O-acetyl-L-fucopyranosyl this compound, are used to synthesize glycopolymers. These derivatives retain the core bicyclic structure but introduce glycosyl groups, enabling applications in biomaterials and protein conjugation .
Other Bicyclo[4.2.0]octane Derivatives
- Pharmaceutical Derivatives : Bicyclo[4.2.0]octane cores are found in antibiotics (e.g., cephalosporins) and cardiovascular agents. These derivatives typically feature heteroatoms (e.g., sulfur, nitrogen) and lack the carboxamide group, focusing instead on β-lactam or ketone functionalities .
- Thermal Properties : Gradient copolymers of 1a/1b/cyclohexene exhibit surface hydrophobicity and thermal stability comparable to microblock copolymers but distinct from block copolymers .
Q & A
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound derivatives?
- Methodology : High-resolution mass spectrometry (HRMS) is critical for verifying molecular weights, as seen in the analysis of acetylated fucopyranosyl derivatives . H-NMR and C-NMR resolve bridgehead proton complexities, though deuteration or selective alkylation may be required to simplify spectra . FT-IR confirms amide bond formation (C=O stretch at ~1650 cm) .
Q. How does this compound participate in alternating ring-opening metathesis polymerization (AROM)?
- Methodology : With a Ru-alkylidene catalyst (e.g., Grubbs third-generation), the monomer undergoes rapid ring-opening metathesis (ROM) to form a Ru-cyclohexylidene intermediate. This reacts with cyclohexene to yield linear-alternating copolymers. The process is monitored via H-NMR (disappearance of bicyclo olefin signals at δ 5.5–6.0 ppm) and gel permeation chromatography (GPC) for molecular weight distribution .
Advanced Research Questions
Q. How do substituents on the carboxamide group influence ROM kinetics and copolymer sequence control?
- Methodology : Substituents like propyl (1a) vs. ethoxyethoxy (1b) alter chelation with the Ru center. Propyl derivatives exhibit 3-fold faster ROM rates than ethoxyethoxy analogs due to reduced steric hindrance. Reactivity ratios ( for 1a vs. for 1b) dictate gradient copolymer formation in mixed-monomer systems. Kinetic studies use time-resolved H-NMR or MALDI-TOF to track sequence propagation .
Q. What strategies enable the synthesis of gradient copolymers using this compound monomers?
- Methodology : One-pot copolymerization of 1a, 1b, and cyclohexene (1:1:2 molar ratio) exploits differing reactivity ratios. The faster-incorporating 1a dominates early stages, while 1b integrates later, creating a gradient structure. This is confirmed via differential scanning calorimetry (DSC) for transitions and atomic force microscopy (AFM) for surface topology .
Q. How do long-range kinetic effects impact the copolymerization mechanism?
- Methodology : Beyond substituent sterics, electronic effects from distal functional groups (e.g., ethoxyethoxy’s electron-donating ethers) modulate Ru-carbene stability. Stopped-flow UV-Vis spectroscopy tracks carbene lifetimes, while DFT calculations correlate substituent electronics with activation barriers .
Q. How should researchers resolve contradictions in reported reactivity ratios for this compound derivatives?
- Methodology : Discrepancies arise from differing catalyst batches or solvent polarity. For example, 1a’s ROM rate is 3-fold faster than 1b in THF but 6-fold in toluene. Controlled replicate experiments under inert atmospheres (glovebox) and standardized GPC calibration minimize variability .
Q. What experimental designs optimize the analysis of copolymer thermal and mechanical properties?
- Methodology : Thermogravimetric analysis (TGA) assesses decomposition thresholds (e.g., ~300°C for propyl-derived copolymers). Dynamic mechanical analysis (DMA) measures storage/loss moduli under varying temperatures. Correlate data with monomer feed ratios using Arrhenius plots to predict material stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
